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Compound of Interest

Compound Name: Vps34-IN-2

Cat. No.: B560552 Get Quote

Vacuolar protein sorting 34 (Vps34), the sole class III phosphoinositide 3-kinase (PI3K), plays a

pivotal role in intracellular vesicle trafficking, most notably in the initiation of autophagy. Its

function in phosphorylating phosphatidylinositol to phosphatidylinositol 3-phosphate (PI3P) is a

critical step for the formation of autophagosomes.[1][2][3] Consequently, Vps34 has emerged

as a significant therapeutic target in oncology and other disease areas where autophagy

modulation is beneficial.[3][4][5] This guide provides a side-by-side comparison of three

prominent and selective Vps34 inhibitors: SAR405, VPS34-IN1, and SB02024, offering

researchers, scientists, and drug development professionals a comprehensive overview of their

performance based on available experimental data.

Performance Comparison of Vps34 Inhibitors
The following table summarizes the key quantitative data for SAR405, VPS34-IN1, and

SB02024, highlighting their potency and selectivity.
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Parameter SAR405 VPS34-IN1 SB02024

Vps34 IC50 (in vitro) 1.2 nM[6][7][8]
25 nM[1][6][8][9][10]

[11][12]
5 nM[13]

Vps34 Kd 1.5 nM[6][7][14] Not Reported Not Reported

Cellular Vps34 IC50

42 nM

(Autophagosome

formation)[7]

Not Reported
5.7 nM (NanoBRET

assay)[13]

Selectivity

Highly selective

against class I and II

PI3Ks and mTOR (not

active up to 10 µM).[6]

[15]

Highly selective; does

not significantly inhibit

340 other protein

kinases or 25 lipid

kinases, including

class I and II PI3Ks.[1]

[9][11][12]

Highly selective.

Reported Cellular

Effects

Inhibits autophagy,

disrupts vesicle

trafficking from late

endosomes to

lysosomes, and

synergizes with

mTOR inhibitors.[7]

[16][17]

Reduces PI3P levels

at endosomes,

suppresses SGK3

activation, and

modulates autophagy.

[9][10][11]

Activates the cGAS-

STING pathway,

enhances type I

interferon signaling,

and synergizes with

STING agonists.[13]

[18][19][20]

In Vivo Activity

Orally bioavailable

and inhibits autophagy

in mouse models.[4]

Not explicitly reported.

Orally bioavailable

(96% in mice) and

sensitizes tumors to

STING agonist

treatment in vivo.[13]

Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and evaluation of these inhibitors, the following

diagrams are provided.
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Vps34-Mediated Autophagy Pathway and Inhibition
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Caption: Vps34 in the autophagy initiation pathway and the point of inhibition.
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In Vitro Kinase Assay Workflow for IC50 Determination
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Caption: Workflow for determining the in vitro IC50 of Vps34 inhibitors.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are generalized protocols for key assays used to characterize Vps34 inhibitors.

In Vitro Vps34 Kinase Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of

Vps34.
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Materials:

Recombinant human Vps34/Vps15 complex

Phosphatidylinositol (PI) substrate

ATP

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

Vps34 inhibitor (serially diluted)

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or FRET-based probes)

384-well plates

Procedure:

Prepare serial dilutions of the Vps34 inhibitor in DMSO and then dilute in kinase buffer.

Add the Vps34/Vps15 enzyme to the wells of a 384-well plate.

Add the diluted inhibitor to the wells containing the enzyme and incubate for a pre-

determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the PI substrate and ATP.

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C or room

temperature.

Stop the reaction and detect the amount of product (PI3P) or consumed ATP using a suitable

detection method. For instance, in the ADP-Glo™ assay, the amount of ADP produced is

measured via a luminescence-based reaction.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to calculate the IC50 value.

Cellular Autophagy Assay (LC3-II Conversion)
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This Western blot-based assay assesses the effect of Vps34 inhibitors on autophagy flux within

cells by monitoring the conversion of LC3-I to LC3-II.

Materials:

Cell line of interest (e.g., HeLa, U2OS)

Complete cell culture medium

Vps34 inhibitor

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies (anti-LC3, anti-p62, anti-actin or -tubulin as a loading control)

Secondary antibody (HRP-conjugated)

Chemiluminescence substrate

Protein electrophoresis and Western blotting equipment

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Treat the cells with varying concentrations of the Vps34 inhibitor for a specified duration

(e.g., 4-24 hours). Include positive (e.g., starvation, mTOR inhibitor) and negative (DMSO

vehicle) controls.

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with primary antibodies against LC3 and a loading control overnight

at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Quantify the band intensities for LC3-II and the loading control. A decrease in the LC3-

II/LC3-I ratio or an accumulation of the autophagy substrate p62 indicates autophagy

inhibition.[7]

Cellular PI3P Levels (FYVE-Domain Probe)
This microscopy-based assay visualizes the effect of Vps34 inhibition on the cellular levels of

PI3P.

Materials:

Cells stably or transiently expressing a fluorescently tagged PI3P-binding probe (e.g., GFP-

2xFYVE).[9]

Glass-bottom dishes or coverslips.

Vps34 inhibitor.

Fluorescence microscope.

Procedure:

Culture the cells expressing the GFP-2xFYVE probe on glass-bottom dishes or coverslips.

Treat the cells with the Vps34 inhibitor at the desired concentration and for the desired time.

Image the cells using a fluorescence microscope. In untreated cells, the GFP-2xFYVE probe

will localize to endosomal membranes, appearing as distinct puncta.[9]

Observe the change in the localization of the fluorescent probe upon inhibitor treatment.

Inhibition of Vps34 leads to a decrease in PI3P levels, resulting in the dispersal of the GFP-

2xFYVE probe from punctate structures into the cytoplasm.[9][11]

Conclusion
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SAR405, VPS34-IN1, and SB02024 are all potent and highly selective inhibitors of Vps34,

providing valuable tools for studying the roles of this lipid kinase in autophagy and other cellular

processes. While SAR405 and VPS34-IN1 have been extensively characterized for their effects

on autophagy and endosomal trafficking, the more recently developed SB02024 has shown

promise in the context of immuno-oncology by activating the cGAS-STING pathway. The

choice of inhibitor will depend on the specific research question, with considerations for

potency, known off-target effects (if any), and the desired biological outcome, whether it be

direct autophagy inhibition or immune modulation. The experimental protocols provided herein

offer a foundation for the rigorous evaluation of these and other emerging Vps34 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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